Predicted Lipophilicity (LogP) Comparison: 3- vs. 4-Substituted Methoxypropoxy Piperidines
The predicted lipophilicity of a closely related 3-substituted analog, 3-(3-Methoxypropoxy)piperidine hydrochloride (CAS 1219981-22-2), demonstrates a marked difference compared to its 4-substituted methyl-spacer counterpart. This difference underscores how the position of substitution and the presence of a methyl linker influence partition coefficients, a key parameter for membrane permeability and metabolic stability [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly available; inferred from analog 3-(3-Methoxypropoxy)piperidine hydrochloride: 1.9223 |
| Comparator Or Baseline | 4-[(3-Methoxypropoxy)methyl]piperidine hydrochloride (CAS 1220033-23-7): 2.1699 |
| Quantified Difference | Difference of -0.2476 LogP units (11% lower lipophilicity for the 3-substituted analog). |
| Conditions | Calculated/predicted LogP values from vendor databases. |
Why This Matters
This 0.25 LogP unit difference is significant in medicinal chemistry and can lead to substantial changes in oral absorption, brain penetration, and metabolic clearance, directly impacting in vivo efficacy and guiding selection for specific target product profiles.
- [1] Molbase. (n.d.). 3-(3-Methoxypropoxy)piperidine hydrochloride. Retrieved April 20, 2026. View Source
